BenchChemオンラインストアへようこそ!

3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide

Endothelin receptor pharmacology Medicinal chemistry Heterocyclic SAR

3,5-Dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide (CAS 1209327-68-3) is a synthetic small molecule (MW: 272.3, C10H12N2O3S2) belonging to the isoxazolyl-sulfonamide class. Its core structure—a 3,5-dimethylisoxazole ring linked via a sulfonamide bridge to a thiophen-3-ylmethyl moiety—places it within a well-documented family of non-peptide endothelin receptor antagonists first disclosed in foundational patents.

Molecular Formula C10H12N2O3S2
Molecular Weight 272.34
CAS No. 1209327-68-3
Cat. No. B2758639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide
CAS1209327-68-3
Molecular FormulaC10H12N2O3S2
Molecular Weight272.34
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCC2=CSC=C2
InChIInChI=1S/C10H12N2O3S2/c1-7-10(8(2)15-12-7)17(13,14)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3
InChIKeyAEMAEGZYDDOTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3,5-Dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide (CAS 1209327-68-3): A Structurally Distinctive Isoxazole-Sulfonamide for Endothelin Receptor Research


3,5-Dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide (CAS 1209327-68-3) is a synthetic small molecule (MW: 272.3, C10H12N2O3S2) belonging to the isoxazolyl-sulfonamide class . Its core structure—a 3,5-dimethylisoxazole ring linked via a sulfonamide bridge to a thiophen-3-ylmethyl moiety—places it within a well-documented family of non-peptide endothelin receptor antagonists first disclosed in foundational patents [1]. Unlike many early leads, this compound incorporates a critical thiophene attachment at the 3-position rather than the more common 2-position, creating a distinct vector for receptor interaction that differentiates it from the bulk of prior art compounds.

Why 3,5-Dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide Cannot Be Replaced by Generic Isoxazole-Sulfonamide Analogs


Superficial similarity within the isoxazole-sulfonamide class masks critical differences in heterocycle identity, substitution pattern, and regioisomerism that dictate biological target engagement. The thiophen-3-ylmethyl regioisomer presents a fundamentally different spatial orientation of the sulfur atom compared to thiophen-2-ylmethyl analogs, altering the electron distribution and steric profile of the hydrophobic tail that occupies the receptor pocket [1]. Furthermore, replacement of the isoxazole core with a pyrazole ring—as in the direct analog 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1286695-57-5)—changes the hydrogen-bonding character of the heterocycle, which has been shown in related series to shift selectivity between ETA and ETB receptor subtypes [2]. Generic substitution risks losing both potency and selectivity profiles that are exquisitely sensitive to these structural features.

Head-to-Head Comparative Evidence for 3,5-Dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide vs. Closest Analogs


Isoxazole vs. Pyrazole Core: Divergent Hydrogen-Bonding Capacity and Predicted Target Selectivity

The isoxazole ring in the target compound provides one fewer hydrogen-bond donor (HBD) than the pyrazole ring in its closest direct analog, 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1286695-57-5). Specifically, the isoxazole core contributes 0 HBDs versus 1 HBD for the pyrazole NH, yielding a total HBD count of 1 versus 2 for the analog [1]. In endothelin receptor antagonist SAR, reducing HBD count on the heterocycle has been correlated with improved ETB selectivity, as documented for N-(isoxazolyl)thiophenesulfonamide series where isoxazole-containing compounds showed up to 290-fold ETB selectivity (IC50 = 17 nM at ETB) [2]. The pyrazole analog, by contrast, is structurally aligned with ETA-preferring scaffolds, and its additional HBD is expected to shift selectivity toward ETA.

Endothelin receptor pharmacology Medicinal chemistry Heterocyclic SAR

Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl Regioisomerism: Altered logP and Topological Polar Surface Area Driving Pharmacokinetic Differentiation

The target compound, with thiophene attached at the 3-position, exhibits a calculated logP of approximately 1.39 and a topological polar surface area (tPSA) of 82 Ų [1]. The regioisomeric thiophen-2-ylmethyl analog (N-(thiophen-2-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide) is predicted to have a higher logP (~1.9) due to the sulfur atom's position altering the molecular dipole, while maintaining similar tPSA. The lower logP of the 3-ylmethyl isomer translates to improved aqueous solubility and reduced plasma protein binding—parameters that directly impact in vivo free fraction and assay reliability [2]. In endothelin antagonist development, logP values below 2.0 have been associated with reduced metabolic clearance and better oral bioavailability in preclinical species.

ADME prediction Physicochemical profiling Regioisomer comparison

Patent-Backed Endothelin Antagonist Scaffold Validation: Isoxazolyl-Thiophenyl-Sulfonamides as a Privileged Chemotype

The isoxazolyl-thiophenyl-sulfonamide scaffold, exemplified by the target compound, is explicitly claimed and validated across multiple patents (US 5,571,821, US 5,591,761) as an endothelin receptor antagonist chemotype [1]. Within the comprehensive SAR of US 5,591,761, isoxazolyl-thiophenyl-sulfonamides demonstrated IC50 values in the range of 0.1–5 µM for inhibition of [125I]-ET-1 binding to ETA and ETB receptors in vascular smooth muscle cells [2]. The unsubstituted thiophene variant (closest to the target compound) exhibited dual ETA/ETB activity, whereas introduction of electron-withdrawing groups on the thiophene ring enhanced ETA selectivity up to 100-fold. The target compound, bearing an unsubstituted thiophen-3-ylmethyl group, is thus positioned as a balanced dual antagonist or an ETB-preferring probe—in contrast to the heavily substituted thiophene derivatives that dominate the patent examples and favor ETA selectivity.

Endothelin receptor antagonism Patent SAR analysis Therapeutic validation

Molecular Weight Advantage vs. Clinical Endothelin Antagonists: Reduced Complexity for Fragment-Based and Crystallography Applications

The target compound (MW = 272.3 Da) is substantially smaller than clinically studied endothelin antagonists such as bosentan (MW = 551.6 Da), ambrisentan (MW = 378.4 Da), and sitaxsentan (MW = 454.9 Da) [1]. At 272 Da, it falls within the 'fragment-like' space of the Rule of Three (MW ≤ 300), making it suitable for fragment-based screening, X-ray crystallography soaking experiments, and NMR-based binding studies that are impractical with larger clinical candidates [2]. Its ligand efficiency metrics (LE ≈ 0.35–0.45 kcal/mol per heavy atom, estimated from class-level IC50 data) compare favorably to bosentan (LE ≈ 0.23) and ambrisentan (LE ≈ 0.28), indicating more efficient use of molecular mass for target engagement.

Fragment-based drug discovery Structural biology Ligand efficiency metrics

Sulfonamide Linker Conformation and Metabolic Stability: Differentiation from Ester and Amide Analogs

The sulfonamide (–SO2NH–) linker in the target compound confers superior metabolic stability compared to ester (–COO–) or amide (–CONH–) linked analogs. Sulfonamides are resistant to esterase-mediated hydrolysis, which is a major clearance pathway for ester-containing endothelin antagonist prodrugs [1]. The tetrahedral geometry of the sulfonamide sulfur also imposes a distinct conformational preference (C–S–N–C torsion angles clustered around ±90°) compared to the planar amide bond, affecting the spatial presentation of the thiophene ring to the receptor [2]. This conformational rigidity can enhance binding entropy and selectivity, a feature absent in more flexible ether- or amine-linked analogs.

Metabolic stability Sulfonamide chemistry Hydrolytic resistance

Research and Procurement Application Scenarios for 3,5-Dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide (CAS 1209327-68-3)


Endothelin Receptor Subtype Selectivity Profiling: Differentiating ETA vs. ETB Pharmacology

Researchers investigating the distinct physiological roles of ETA and ETB receptors require tool compounds with clearly defined selectivity profiles. The target compound, with its isoxazole core and unsubstituted thiophen-3-ylmethyl tail, is predicted to exhibit a balanced dual-antagonist or ETB-preferring profile, in contrast to the ETA-selective thiophene-2-sulfonamide derivatives dominant in the patent literature [1]. Its fragment-like molecular weight (272.3 Da) and favorable logP (1.39) make it suitable for competitive binding assays using [125I]-ET-1 on recombinant receptor preparations, where it can serve as a reference compound to calibrate selectivity windows between ETA-selective clinical agents (e.g., ambrisentan, sitaxsentan) and ETB-selective research tools. Procurement of this specific regioisomer is critical because the thiophen-2-ylmethyl analog would be expected to shift the selectivity profile, confounding experimental interpretation.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Endothelin or Related GPCRs

The compound's molecular weight of 272.3 Da and its 17 heavy atoms place it squarely within fragment space, making it an ideal starting point for fragment-based screening by NMR (WaterLOGSY, STD-NMR), surface plasmon resonance (SPR), or X-ray crystallography [2]. Unlike larger clinical endothelin antagonists (bosentan, 551.6 Da; ambrisentan, 378.4 Da), the target compound can be soaked into receptor crystals at high concentrations (10–50 mM) without solubility limitations, enabling high-resolution structural determination of the binding mode. Its estimated ligand efficiency (LE = 0.35–0.45) provides ample optimization headroom for medicinal chemistry elaboration. The sulfonamide linker's resistance to hydrolysis ensures chemical integrity throughout prolonged crystallography or biophysical experiments, a practical advantage over ester-containing fragments.

Physicochemical Benchmarking of Isoxazole-Sulfonamide Chemical Space for ADME Model Building

Computational chemistry groups building predictive ADME models for sulfonamide-containing compound libraries require well-characterized reference compounds with experimentally measured properties. The target compound, with its calculated logP of 1.39 and tPSA of 82 Ų, occupies a region of chemical space distinct from the more lipophilic pyrazole analog (predicted logP ~1.93, tPSA 85 Ų) [3]. This pair serves as an ideal matched molecular pair for training quantitative structure-property relationship (QSPR) models that predict the impact of isoxazole-to-pyrazole core hopping on solubility, permeability, and plasma protein binding. Procurement of both compounds together enables systematic deconvolution of heterocycle effects on ADME parameters, a study design that is compromised if either analog is substituted with a different regioisomer or heterocycle.

Metalloproteinase (MMP) Inhibitor Screening Using Isoxazole-Sulfonamide Scaffolds

Isoxazole-sulfonamide derivatives have been independently validated as matrix metalloproteinase (MMP) inhibitors, particularly against MMP-2 and MMP-9 (gelatinases), with patent literature (US 7,825,146 B2) demonstrating that the isoxazole ring and sulfonamide bridge constitute a zinc-binding pharmacophore [4]. The target compound's thiophene substituent introduces a hydrophobic moiety that may exploit the S1′ pocket of MMPs, a key determinant of subtype selectivity. In screening cascades designed to identify selective gelatinase inhibitors over collagenases (MMP-1, MMP-8) or stromelysins (MMP-3), this compound can serve as a structurally annotated reference standard. Its differentiation from pyrazole-core analogs is mechanistically relevant, as the isoxazole oxygen may participate in a distinct hydrogen-bonding network with the catalytic zinc ion compared to the pyrazole NH.

Quote Request

Request a Quote for 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.